molecular formula C18H24N2O3 B2567732 N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361718-81-0

N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2567732
CAS RN: 2361718-81-0
M. Wt: 316.401
InChI Key: AZQDVTVFBGXEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as HPP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP-10 is a piperidine derivative that possesses both anti-inflammatory and analgesic properties.

Scientific Research Applications

HPP-10 has been studied extensively for its potential applications in various fields. One of the major areas of research is its anti-inflammatory and analgesic properties. HPP-10 has been shown to reduce inflammation in animal models of arthritis and has also been shown to reduce pain in animal models of neuropathic pain. HPP-10 has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of HPP-10 is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
HPP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress. HPP-10 has also been shown to reduce the levels of nitric oxide (NO) in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using HPP-10 in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and neuropathic pain. However, one of the limitations of using HPP-10 in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental conditions.

Future Directions

There are a number of future directions for research on HPP-10. One area of research is to further investigate its anti-inflammatory and analgesic properties. This could involve studying its effects in different animal models of inflammation and pain. Another area of research is to investigate its potential applications in cancer treatment. This could involve studying its effects on different types of cancer cells and in different animal models of cancer. Additionally, future research could focus on developing more efficient synthesis methods for HPP-10 and improving its solubility in water.

Synthesis Methods

The synthesis of HPP-10 involves a multi-step process that begins with the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(hydroxymethyl)phenol to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with piperidine and propargyl bromide to form HPP-10.

properties

IUPAC Name

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-17(22)20-10-8-14(9-11-20)18(23)19-12-16(21)15-7-5-4-6-13(15)2/h3-7,14,16,21H,1,8-12H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQDVTVFBGXEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCN(CC2)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

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